molecular formula C8H14O3 B3332993 4-hydroxy-4-methylcyclohexane-1-carboxylic acid CAS No. 937-28-0

4-hydroxy-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B3332993
CAS No.: 937-28-0
M. Wt: 158.19 g/mol
InChI Key: AZCRINBXSYWWOB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative of significant interest in scientific research, with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . Its structure features a carboxylic acid group at the 1-position and both a hydroxyl and a methyl group at the 4-position of the cyclohexane ring, a unique substitution pattern that influences its physicochemical properties and reactivity . The compound is defined by the SMILES notation CC1(CCC(CC1)C(=O)O)O and the InChIKey AZCRINBXSYWWOB-UHFFFAOYSA-N . In pharmaceutical research, this compound serves as a valuable synthetic intermediate due to its functional groups that allow for further chemical modifications, making it a versatile building block for drug discovery . It has garnered attention for its diverse biological activities. Studies suggest it exhibits anti-inflammatory effects by potentially modulating inflammatory pathways and inhibiting pro-inflammatory cytokines . It also shows promise in metabolic modulation , with one study identifying its presence in the urine of children being evaluated for metabolic disorders, indicating its relevance in metabolic processes . Furthermore, the compound has demonstrated antimicrobial activity in vitro, particularly against certain Gram-positive bacteria, which is attributed to its lipophilicity that may help disrupt microbial membranes . Additionally, research indicates the compound possesses antioxidant properties , with the hydroxyl group playing a crucial role in scavenging free radicals to help reduce oxidative stress in cellular environments . Beyond life sciences, this chemical finds applications in materials science, where it can be utilized in the synthesis of polyesters and other polymers. Its carboxylic acid and hydroxyl groups can form ester linkages, contributing to the creation of polymers with potential enhancements in flexibility, thermal stability, and mechanical strength . The compound can be synthesized through various methods, including the oxidation of 4-methylcyclohexanol . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-4-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCRINBXSYWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228557
Record name trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-28-0
Record name trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often employs high-pressure catalytic reactions involving 4-methylcyclohexanol and carbon monoxide. The reaction is facilitated by catalysts such as copper oxide under controlled temperature and pressure conditions .

Scientific Research Applications

Pharmaceutical Development

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid has been explored as a precursor for synthesizing bioactive compounds. Its derivatives have shown promise in the development of multi-target agents with antioxidant and lipoxygenase (LOX) inhibitory activities. For instance, certain carboxamide derivatives synthesized from this compound exhibited significant LOX inhibition with IC₅₀ values around 10 μM, indicating potential use in anti-inflammatory therapies .

Antioxidant Activity

Research has demonstrated that derivatives of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid possess notable antioxidant properties. In vitro assays showed that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation, making them candidates for applications in food preservation and nutraceuticals .

Material Science

The compound's unique structure allows it to be used as a building block in polymer chemistry. Its hydroxyl and carboxylic acid functionalities enable the formation of polyesters and other copolymers, which can be utilized in biodegradable materials and coatings .

Case Study 1: Synthesis of Antioxidant Agents

A study focused on synthesizing new derivatives from 4-hydroxy-4-methylcyclohexane-1-carboxylic acid revealed that certain modifications enhanced antioxidant activity significantly. For example, hybrid compounds combining this acid with quinolinone structures showed improved inhibition of lipid peroxidation compared to traditional antioxidants like Trolox .

Case Study 2: Lipoxygenase Inhibition

Another significant application is in the field of anti-inflammatory drug development. Compounds derived from 4-hydroxy-4-methylcyclohexane-1-carboxylic acid were tested for their ability to inhibit lipoxygenase enzymes, which are implicated in various inflammatory diseases. The most effective derivatives demonstrated IC₅₀ values comparable to established anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC₅₀ (μM)Reference
Carboxamide 3hLOX Inhibition10
Hybrid Compound 11eLipid Peroxidation52
Carboxamide 3gAntioxidant Activity27.5

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Hydroxy-4-methylcyclohexane-1-carboxylic acid
  • CAS No.: 90113-41-0
  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.197 g/mol
  • Synthesis : This compound is synthesized with 99% purity, and 14 peer-reviewed articles detail its synthetic routes, including hydroxylation and methylation of cyclohexane precursors .

Structural Features :
The molecule contains a hydroxyl (-OH) and a methyl (-CH₃) group at the 4-position of the cyclohexane ring, adjacent to the carboxylic acid (-COOH) at position 1. This combination of functional groups confers unique physicochemical properties, such as intermediate polarity and stereochemical complexity.

Structural and Functional Group Variations

(a) 4-Hydroxycyclohexane-1-Carboxylic Acid
  • CAS No.: 17419-81-7
  • Formula : C₇H₁₂O₃
  • Molecular Weight : 144.170 g/mol
  • Key Difference : Lacks the methyl group at position 3.
  • Properties :
    • Lower molecular weight and reduced steric hindrance compared to the target compound.
    • Reported as a rare urinary organic acid, suggesting distinct metabolic pathways .
(b) 4-Methylcyclohexanecarboxylic Acid
  • CAS No.: 4331-54-8 (cis-/trans- mixture)
  • Formula : C₈H₁₄O₂
  • Molecular Weight : 158.20 g/mol
  • Key Difference : Replaces the hydroxyl group with a hydrogen atom.
  • Properties :
    • Increased hydrophobicity due to the absence of -OH.
    • Commercial availability as a cis/trans isomer mixture highlights stereochemical challenges absent in the hydroxylated analog .
(c) 4-Methoxy-1-Methylcyclohexane-1-Carboxylic Acid
  • CID : 59419718
  • Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Key Difference : Methoxy (-OCH₃) replaces the hydroxyl group.
  • Properties :
    • Enhanced lipophilicity (logP ~1.5 vs. ~0.8 for the target compound).
    • Altered reactivity due to the electron-donating methoxy group .

Physicochemical Properties

Acidity and Solubility :
  • The target compound’s pKa is influenced by both the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group. Similar cis-4-hydroxycyclohexane-1-carboxylic acid analogs exhibit pKa values of ~4.8 .
  • Solubility : The hydroxyl group increases water solubility (estimated ~50 mg/mL) compared to 4-methylcyclohexanecarboxylic acid (~20 mg/mL) .
Stereochemical Considerations :
  • The trans-4-hydroxy-4-methyl isomer is more thermodynamically stable than the cis form due to reduced steric strain. This contrasts with 4-hydroxycyclohexane-1-carboxylic acid, where cis/trans isomers have nearly identical pKa values .

Data Table: Comparative Analysis

Compound Name CAS No. Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid 90113-41-0 C₈H₁₄O₃ 158.197 -COOH, -OH, -CH₃ High polarity, synthetic versatility
4-Hydroxycyclohexane-1-carboxylic acid 17419-81-7 C₇H₁₂O₃ 144.170 -COOH, -OH Urinary metabolite, low steric hindrance
4-Methylcyclohexanecarboxylic acid 4331-54-8 C₈H₁₄O₂ 158.20 -COOH, -CH₃ Hydrophobic, cis/trans isomerism
4-Methoxy-1-methylcyclohexane-1-carboxylic acid N/A C₉H₁₆O₃ 172.22 -COOH, -OCH₃, -CH₃ High lipophilicity, altered reactivity

Biological Activity

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid, also known as HMC, is an organic compound with the molecular formula C8H14O3. It has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article delves into the biological activity of HMC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid features a cyclohexane ring with a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached. This unique arrangement influences its chemical behavior and interactions with biological systems.

Biological Activities

Research has indicated that HMC exhibits several biological activities, particularly:

  • Anti-inflammatory Effects : HMC has been studied for its potential to reduce inflammation. Its structural characteristics allow it to interact with various inflammatory pathways, making it a candidate for drug formulations targeting inflammatory disorders.
  • Metabolic Modulation : The compound is also being explored for its role in modulating metabolic pathways. Studies suggest that HMC may influence metabolic processes, potentially aiding in the treatment of metabolic disorders.

Interaction Studies

Understanding how HMC interacts with biological systems is crucial for its application in pharmaceuticals. Interaction studies often focus on:

  • Enzyme Inhibition : HMC may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and reduced inflammation.
  • Receptor Binding : The compound's ability to bind to receptors involved in inflammation and metabolism suggests potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of HMC:

  • Metabolic Disorders : A study involving children with suspected metabolic disorders identified HMC as a compound present in their urine samples. This finding led researchers to investigate its potential dietary sources and metabolic implications .
  • Inflammatory Response : In vitro studies demonstrated that HMC could significantly reduce markers of inflammation in cell cultures exposed to inflammatory stimuli, suggesting its utility as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of HMC, it is useful to compare it with similar compounds. The following table summarizes key structural features and potential activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid C8H14O3Hydroxyl and carboxylic acid groupsAnti-inflammatory, metabolic modulation
1-Hydroxy-4-methylcyclohexane-1-carboxylic acidC8H14O3Different hydroxyl positioningUnknown
Trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acidC8H14O3Different stereochemistryPotentially different activity
(1R,4R)-4-Hydroxy-1-methylcyclohexane-1-carboxylic acidC8H14O3Stereoisomer that may exhibit different activityUnknown

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Synthesis and Applications

The synthesis of HMC can be achieved through various chemical reactions, which are essential for producing derivatives with enhanced properties. The applications of HMC are broadening within pharmaceuticals due to its promising biological activities.

Q & A

What are the recommended synthetic routes for 4-hydroxy-4-methylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be approached via cyclohexane derivatives. A plausible route involves hydroxylation of 4-methylcyclohexanecarboxylic acid using oxidizing agents like KMnO₄ under acidic conditions. Reaction parameters such as temperature (e.g., 80–100°C) and solvent polarity (e.g., water or acetic acid) significantly affect regioselectivity and byproduct formation . For example, high temperatures may promote over-oxidation, reducing yield. Catalytic methods using transition metals (e.g., Ru or Fe complexes) could enhance efficiency but require rigorous control of pH and oxygen levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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